1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol

説明

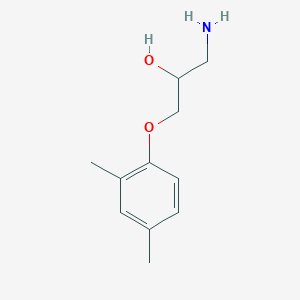

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is a secondary alcohol and primary amine with the molecular formula C₁₁H₁₇NO (molecular weight: 179.26 g/mol) . Its structure features a propan-2-ol backbone substituted with a 2,4-dimethylphenoxy group and an amino group.

特性

IUPAC Name |

1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMARLPGCDVFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392016 | |

| Record name | 1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-66-1 | |

| Record name | 1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenoxy groups allows for interactions with various molecular targets, influencing pathways involved in disease processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers of Phenoxy-Substituted Derivatives

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

- This compound has a higher average mass due to the additional oxygen atom .

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol Hydrochloride

- Molecular Formula: C₁₁H₁₇NO·HCl

- Molecular Weight : 223.65 g/mol (hydrochloride salt)

- Key Differences: The 2,6-dimethylphenoxy group introduces steric hindrance near the ether linkage, which may reduce rotational freedom and alter receptor binding. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .

Structural Comparison Table

Derivatives with Varied Backbones or Functional Groups

(2S)-1-(2,3-Dihydro-1H-inden-2-ylamino)-3-(3,4-dimethylphenoxy)propan-2-ol (38f)

- Molecular Formula: Not explicitly provided (estimated C₂₀H₂₆N₂O₂).

- Key Differences: Incorporates an indenylamino group and 3,4-dimethylphenoxy substituent. The (S)-stereochemistry at C2 is critical for adrenolytic activity, highlighting the role of chirality in pharmacological efficacy .

Oteseconazole (MMV1634386)

- Molecular Formula : C₂₃H₂₀F₅N₅O₂

- Key Differences: Despite sharing a propan-2-ol backbone, oteseconazole includes a tetrazolyl group and difluorophenyl substituents, targeting fungal CYP51 enzymes. This demonstrates how divergent functionalization shifts biological activity from simple aminopropanols to antifungals .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl

Key Findings from Comparative Analysis

Substituent Position Effects: 2,4-Dimethylphenoxy: Balances lipophilicity and synthetic accessibility . 3,5-Dimethylphenoxy: Symmetry may enhance stability but reduce binding specificity . 2,6-Dimethylphenoxy: Steric hindrance limits conformational flexibility, impacting receptor interactions .

Functional Group Influence :

- Hydrochloride Salts : Improve solubility but require careful pH management during formulation .

- Fluorine Substitution : Increases polarity and bioavailability, as seen in difluorophenyl derivatives .

Stereochemical Considerations :

- Chiral centers (e.g., in compound 38f) dictate enantioselective activity, underscoring the importance of stereochemistry in drug design .

生物活性

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.26 g/mol. The compound features a chiral center, which contributes to the existence of enantiomers that may exhibit different biological activities. Its structure includes an amino group and a phenoxy group derived from 2,4-dimethylphenol, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Hydrophobic Interactions : The phenoxy group interacts with hydrophobic regions of proteins, potentially modulating their activity and affecting various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways require further elucidation.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant activity against various cancer cell lines, including MCF-7 breast cancer cells and HT-29 colon cancer cells. The IC50 values for these compounds ranged from 10.25 μM to lower values depending on the specific structural modifications .

| Compound Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 1-Amino Analog | MCF-7 | 10.25 |

| 1-Amino Analog | HT-29 | 10.25 |

| Related Compound | HepG2 | 3.84 |

Pharmacological Applications

This compound has been structurally related to mexiletine, an antiarrhythmic drug. Its ability to modulate sodium channels suggests potential applications in cardiovascular medicine . Research into its enantiomers is ongoing to better understand their specific pharmacological profiles.

Kinetic Resolution Studies

Kinetic resolution studies have highlighted the compound's enantioselectivity in enzymatic reactions. For example, lipase from Pseudomonas fluorescens was effective in resolving racemic mixtures of related compounds with high enantiomeric excess (ee) values exceeding 99% . This aspect is crucial for developing chiral drugs that can exhibit different therapeutic effects based on their stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。